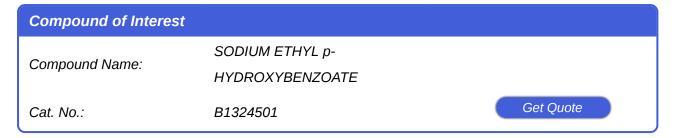


Application Notes and Protocols: Sodium Ethyl p-Hydroxybenzoate in Pharmaceutical Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ethyl p-Hydroxybenzoate, the sodium salt of ethylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries.[1] Its broad-spectrum antimicrobial activity, particularly against fungi and Gram-positive bacteria, makes it an effective agent for preventing the spoilage of formulations and extending their shelf-life.[2][3] The sodium salt form offers the advantage of high solubility in cold water, facilitating its incorporation into aqueous-based pharmaceutical preparations such as oral liquids, topicals, and ophthalmics.[3] [4] This document provides detailed application notes and experimental protocols for the use of Sodium Ethyl p-Hydroxybenzoate in pharmaceutical formulation studies.

Physicochemical Properties

A summary of the key physicochemical properties of **Sodium Ethyl p-Hydroxybenzoate** is presented in Table 1.

Table 1: Physicochemical Properties of **Sodium Ethyl p-Hydroxybenzoate**



Property	Value Reference		
Chemical Name	Sodium 4- ethoxycarbonyl)phenolate		
Synonyms	Sodium ethylparaben, E215	[5]	
CAS Number	35285-68-8	[5]	
Molecular Formula	С ₉ H ₉ NaO ₃	[5]	
Molecular Weight	188.16 g/mol	[5]	
Appearance	White or almost white, hygroscopic, crystalline powder	[6]	
Solubility	Freely soluble in water (>1000 g/L at 23°C)	[6][7]	
pH (1 g/L in H ₂ O)	9.5 - 10.5 [7]		
Melting Point	>115 °C (as free ester)	15 °C (as free ester) [7]	
Boiling Point	297 °C (as free ester, with decomposition)	[7]	

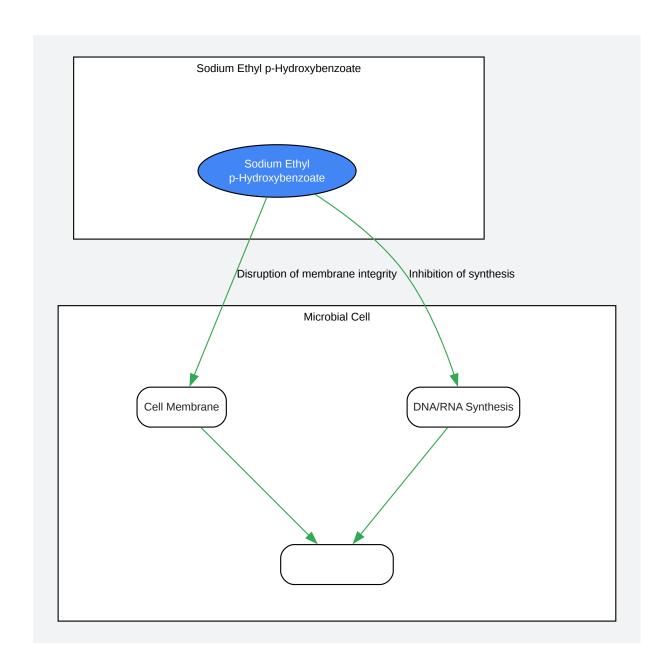
Antimicrobial Mechanism of Action

The antimicrobial action of parabens, including **Sodium Ethyl p-Hydroxybenzoate**, is multifaceted. The primary mechanisms are believed to be:

- Disruption of Microbial Cell Membranes: Parabens can disrupt the structure of microbial cell membranes, leading to increased permeability and leakage of essential intracellular components.
- Inhibition of DNA and RNA Synthesis: Parabens have been shown to interfere with the synthesis of nucleic acids, which is crucial for microbial growth and replication.

The following diagram illustrates the proposed antimicrobial mechanism of action.





Click to download full resolution via product page

Antimicrobial Mechanism of Action of Parabens.

Application Data Preservative Efficacy



Sodium Ethyl p-Hydroxybenzoate is effective against a broad range of microorganisms.[2][3] The preservative efficacy can be evaluated using the Antimicrobial Effectiveness Test (AET) as described in USP <51>. The acceptance criteria for different product categories are summarized in Table 2. While specific log reduction data for **Sodium Ethyl p-Hydroxybenzoate** is not extensively published, the provided protocol can be used to generate this data for a specific formulation.

Table 2: USP <51> Acceptance Criteria for Antimicrobial Effectiveness

Product Category	Bacteria	Yeast and Molds
Category 1 (e.g., Injections, ophthalmics)	Not less than 1.0 log reduction from the initial count at 7 days, not less than 3.0 log reduction at 14 days, and no increase from 14 days count at 28 days.	No increase from the initial calculated count at 7, 14, and 28 days.[8]
Category 2 (e.g., Topicals, non-sterile nasal products)	Not less than 2.0 log reduction from the initial count at 14 days, and no increase from 14 days count at 28 days.	No increase from the initial calculated count at 14 and 28 days.[8]
Category 3 (e.g., Oral products other than antacids)	Not less than 1.0 log reduction from the initial count at 14 days, and no increase from 14 days count at 28 days.	No increase from the initial calculated count at 14 and 28 days.[8]
Category 4 (e.g., Antacids)	No increase from the initial calculated count at 14 and 28 days.	No increase from the initial calculated count at 14 and 28 days.[8]

No increase is defined as not more than 0.5 log10 unit higher than the previous value measured.[9]

Stability Profile

The stability of **Sodium Ethyl p-Hydroxybenzoate** is pH-dependent. In its ester form (ethylparaben), aqueous solutions are stable at pH 3-6 for up to approximately 4 years at room



temperature with less than 10% decomposition.[10] However, at pH 8 or higher, it is subject to rapid hydrolysis.[10] It is important to note that while the sodium salt is highly soluble, the preservative efficacy is attributed to the undissociated ester form. The following table provides a qualitative summary of stability. Quantitative, formulation-specific data should be generated using the provided stability testing protocol.

Table 3: Stability of Ethylparaben in Aqueous Solutions

pH Range	Stability at Room Temperature	
3 - 6	Stable (less than 10% decomposition for up to ~4 years)[10]	
≥ 8	Subject to rapid hydrolysis (10% or more after ~60 days)[10]	

Compatibility

The antimicrobial activity of parabens can be compromised by certain excipients. It is crucial to perform compatibility studies with all formulation components.

Table 4: Compatibility of Ethylparaben with Common Pharmaceutical Materials

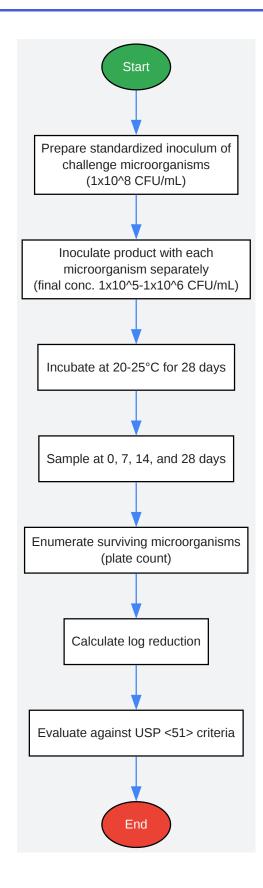


Material	Compatibility	Remarks	Reference
Nonionic Surfactants	Incompatible	Reduced antimicrobial efficacy due to micellization.	
Polyvinyl chloride (PVC)	Potential Incompatibility	Significant sorption of parabens to PVC has been observed.	[2]
Fluorinated ethylene propylene (FEP)	Compatible	No substantial sorption of parabens observed.	[2]
Yellow iron oxide, Ultramarine blue, Aluminum silicate	Incompatible	Extensive absorption of ethylparaben, reducing preservative efficacy.	
Propylene glycol, Polyethylene glycols	Compatible	Can be used as solvents and may retard sorption to plastics.	[1]

Experimental Protocols Protocol for Preservative Efficacy Testing (Based on USP <51>)

This protocol outlines the procedure to evaluate the antimicrobial effectiveness of a formulation containing **Sodium Ethyl p-Hydroxybenzoate**.





Click to download full resolution via product page

Workflow for Preservative Efficacy Testing.



Materials:

- Test product containing Sodium Ethyl p-Hydroxybenzoate.
- Challenge microorganisms (as per USP <51>): Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Staphylococcus aureus (ATCC 6538).[11]
- Appropriate culture media (e.g., Soybean-Casein Digest Agar, Sabouraud Dextrose Agar).
- · Sterile saline.
- Sterile containers for product testing.
- Incubator (20-25°C).

Procedure:

- Preparation of Inoculum:
 - Culture each microorganism on appropriate agar.
 - Harvest the microorganisms and suspend in sterile saline to achieve a concentration of approximately 1 x 10⁸ CFU/mL.[12]
- Inoculation of Product:
 - In separate containers of the test product, inoculate each with one of the prepared microbial suspensions.
 - The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product to achieve a final concentration of 1×10^5 to 1×10^6 CFU/mL.[12]
- Incubation:
 - Incubate the inoculated containers at 20-25°C for 28 days.[12]
- Sampling and Enumeration:

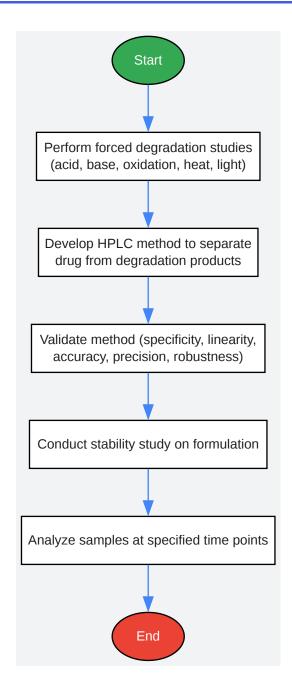


- At time intervals of 0, 7, 14, and 28 days, withdraw an aliquot from each container.
- Perform serial dilutions and use the plate count method to determine the number of viable microorganisms.
- Data Analysis:
 - Calculate the log reduction of viable microorganisms at each time point compared to the initial inoculum level.
 - Compare the results with the USP <51> acceptance criteria (Table 2).

Protocol for Stability-Indicating HPLC Method

This protocol provides a framework for developing a stability-indicating HPLC method to quantify **Sodium Ethyl p-Hydroxybenzoate** and its degradation products in a pharmaceutical formulation.





Click to download full resolution via product page

Workflow for Stability-Indicating HPLC Method Development.

Materials and Equipment:

- High-Performance Liquid Chromatograph (HPLC) with UV detector.
- Analytical column (e.g., C18).
- Sodium Ethyl p-Hydroxybenzoate reference standard.



- Acetonitrile (HPLC grade).
- Phosphate buffer.
- Acids, bases, and oxidizing agents for forced degradation studies.

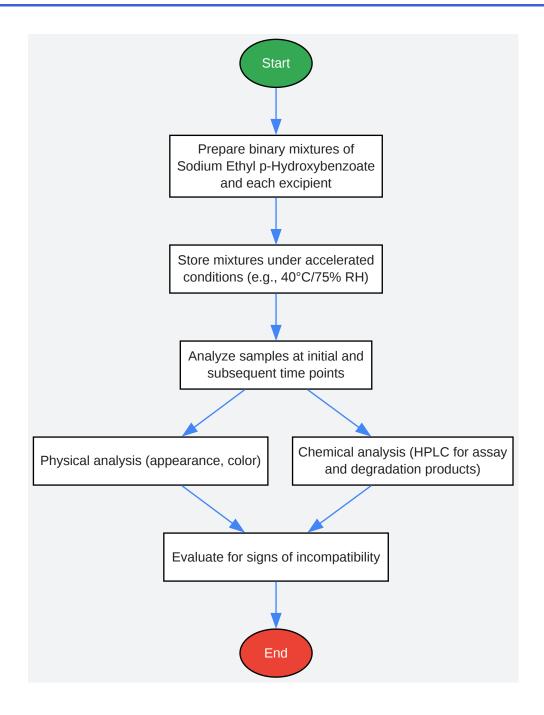
Procedure:

- Forced Degradation Studies:
 - Subject the drug product to stress conditions (e.g., acid and base hydrolysis, oxidation, thermal, and photolytic stress) to generate potential degradation products.
- Method Development:
 - Develop a chromatographic method that separates the parent compound from all degradation products. An example of starting conditions could be a C18 column with a mobile phase of phosphate buffer and acetonitrile.
- Method Validation:
 - Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
- Stability Study:
 - Store the pharmaceutical formulation under specified stability conditions (e.g., 25°C/60% RH, 40°C/75% RH).
 - At predetermined time points, withdraw samples and analyze them using the validated HPLC method to determine the concentration of **Sodium Ethyl p-Hydroxybenzoate** and any degradation products.

Protocol for Drug-Excipient Compatibility Study

This protocol describes a method to assess the compatibility of **Sodium Ethyl p-Hydroxybenzoate** with other pharmaceutical excipients.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References







- 1. WO2012110971A2 Method and composition to retard sorption of preservatives to plastics - Google Patents [patents.google.com]
- 2. Understanding the sorption of paraben on plastics using molecular dynamics simulations PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tizra Reader [library.scconline.org]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. emerypharma.com [emerypharma.com]
- 9. silverstreammed.com [silverstreammed.com]
- 10. Interaction of Parabens and Other Pharmaceutical Adjuvants with Plastic Containers [jstage.jst.go.jp]
- 11. accugenlabs.com [accugenlabs.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Sodium Ethyl p-Hydroxybenzoate in Pharmaceutical Formulation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324501#application-of-sodiumethyl-p-hydroxybenzoate-in-pharmaceutical-formulation-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com